N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide
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Overview
Description
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide typically involves the reaction of a hydrazide derivative with carbon disulfide, followed by cyclization to form the oxadiazole ring. The thiol group is then alkylated using different alkyl halides under sonication conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include disulfides, reduced oxadiazole derivatives, and substituted sulfonamides, which can have varied biological and chemical properties.
Scientific Research Applications
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and down-regulating survival proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives such as:
- 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide
- 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Uniqueness
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other oxadiazole derivatives.
Properties
IUPAC Name |
N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-17(13,14)12-7-4-2-6(3-5-7)8-10-11-9(16)15-8/h2-5,12H,1H3,(H,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGOOCPNKFWIFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360630 |
Source
|
Record name | N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-78-2 |
Source
|
Record name | N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 436095-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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